molecular formula C13H14N4O2S B2918139 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 2034410-85-8

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No. B2918139
CAS RN: 2034410-85-8
M. Wt: 290.34
InChI Key: RJYZQTRJVPZURX-UHFFFAOYSA-N
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Description

The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . This compound has been studied for its potential biological activities .


Synthesis Analysis

The synthesis of this compound could involve the formation of the oxadiazole ring and the pyrrolidine ring in separate steps, followed by their combination . The exact synthetic route would depend on the specific substituents and functional groups present in the molecule .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of the oxadiazole and pyrrolidine rings. The oxadiazole ring contributes to the planarity of the molecule, while the pyrrolidine ring introduces a three-dimensional aspect due to its non-planar structure . The presence of the methylthio group and the pyridinyl group further adds to the complexity of the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the specific functional groups present in the molecule. The oxadiazole ring, for instance, could undergo reactions typical of heterocyclic compounds . The pyrrolidine ring could also participate in various reactions, particularly those involving the nitrogen atom .

Scientific Research Applications

Anticancer Therapy

Compounds containing the 1,2,4-Oxadiazole moiety have been identified as potential EGFR inhibitors . EGFR is a critical enzyme in cell cycle regulation and is a target for anticancer drugs. The compound could be part of innovative EGFR inhibitors with applications in anticancer therapy .

Antiproliferative Activity

Derivatives of 1,3,4-Oxadiazole have shown antiproliferative activity against gastric cells (SGC-7901). This suggests that the compound could be used in research focused on developing treatments that inhibit the growth of cancerous cells .

Agriculture: Insecticidal, Fungicidal, and Herbicidal Properties

The 1,3,4-Oxadiazole derivatives are widely used in agriculture due to their insecticidal , fungicidal , and herbicidal properties. They can be combined with other compounds to create effective herbicides .

Medicine and Agriculture: Biological Activity

New molecules with 1,3,4-Oxadiazole structures are continually being discovered for their potential biological effects. These compounds play a key role in combating diseases affecting humans, animals, and plants, thus contributing to the advancement of both medicine and agriculture .

Drug Design: Pharmacophore Stability

The 1,2,4-Oxadiazole heterocycle is a bioisostere of amide but exhibits better hydrolytic and metabolic stability. This makes it an important pharmacophore for creating novel drug molecules with enhanced stability .

Future Directions

The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone and similar compounds could be further studied for their potential biological activities. The design and synthesis of new compounds based on this structure could also be explored .

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound acts as a non-steroidal agonist of GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . Additionally, it stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .

properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-20-12-10(3-2-5-14-12)13(18)17-6-4-9(7-17)11-15-8-19-16-11/h2-3,5,8-9H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYZQTRJVPZURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

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